3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
Overview
Description
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile, also known as DMFBA, is a synthetic compound that is widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mechanism Of Action
The mechanism of action of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile is based on its ability to interact with specific biological molecules, such as enzymes and receptors. When 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile binds to these molecules, it undergoes a chemical reaction that results in the release of a fluorescent signal. This signal can be detected and measured using various spectroscopic techniques, allowing researchers to study the activity of these molecules in real-time.
Biochemical And Physiological Effects
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific molecules it interacts with. For example, 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has been used to study the activity of various enzymes involved in lipid metabolism, as well as the mechanisms of insulin signaling in cells. 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile is its ability to detect and measure the activity of specific biological molecules in real-time. This makes it a valuable tool for studying the mechanisms of various cellular processes. However, 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to use it effectively.
Future Directions
There are many potential future directions for research involving 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile that can be used to study different biological processes. Another potential direction is the use of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile in the development of new therapeutic agents for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to better understand the potential toxic effects of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile and to develop safer and more effective methods for using it in scientific research.
Scientific Research Applications
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a fluorescent probe for detecting and measuring the activity of enzymes and other biological molecules. 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile can also be used to study the mechanisms of various cellular processes, including signal transduction and protein-protein interactions.
properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYUVIOCOLGKQ-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562893 | |
Record name | (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile | |
CAS RN |
96249-05-7 | |
Record name | (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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